molecular formula C10H11NO2 B11913360 6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11913360
M. Wt: 177.20 g/mol
InChI Key: LLDINVZDTNOJOB-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxymethyl group attached to the quinolinone core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with an aldehyde or ketone, followed by cyclization to form the quinolinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The quinolinone ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(carboxymethyl)-3,4-dihydroquinolin-2(1H)-one.

    Reduction: Formation of 6-(hydroxymethyl)-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the quinolinone core can interact with enzymes or receptors, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Hydroxymethyl)-1,2,3,4-tetrahydroquinoline
  • 5-(Hydroxymethyl)furfural
  • 2-(Hydroxymethyl)pyridine

Uniqueness

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structure, which combines the quinolinone core with a hydroxymethyl group. This combination imparts distinct chemical reactivity and biological properties compared to other similar compounds. For example, while 5-(Hydroxymethyl)furfural is known for its role in the food industry, this compound is primarily studied for its potential medicinal applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1,3,5,12H,2,4,6H2,(H,11,13)

InChI Key

LLDINVZDTNOJOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CO

Origin of Product

United States

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